N-({[3,3'-bithiophene]-5-yl}methyl)pent-4-enamide
Description
N-({[3,3’-bithiophene]-5-yl}methyl)pent-4-enamide is an organic compound that features a bithiophene moiety linked to a pent-4-enamide group
Properties
Molecular Formula |
C14H15NOS2 |
|---|---|
Molecular Weight |
277.4 g/mol |
IUPAC Name |
N-[(4-thiophen-3-ylthiophen-2-yl)methyl]pent-4-enamide |
InChI |
InChI=1S/C14H15NOS2/c1-2-3-4-14(16)15-8-13-7-12(10-18-13)11-5-6-17-9-11/h2,5-7,9-10H,1,3-4,8H2,(H,15,16) |
InChI Key |
QXCKRTWJOHTJDG-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCC(=O)NCC1=CC(=CS1)C2=CSC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({[3,3’-bithiophene]-5-yl}methyl)pent-4-enamide typically involves the following steps:
Formation of the bithiophene moiety: This can be achieved through direct arylation polycondensation, where bithiophene units are coupled using a palladium-catalyzed reaction.
Attachment of the pent-4-enamide group: The bithiophene derivative is then reacted with pent-4-enoic acid and an amine under conditions that facilitate amide bond formation.
Industrial Production Methods
While specific industrial production methods for N-({[3,3’-bithiophene]-5-yl}methyl)pent-4-enamide are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-({[3,3’-bithiophene]-5-yl}methyl)pent-4-enamide can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Alkylated thiophene derivatives.
Scientific Research Applications
N-({[3,3’-bithiophene]-5-yl}methyl)pent-4-enamide has several applications in scientific research:
Organic Electronics: Used as a building block for the synthesis of conjugated
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
